1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride
Overview
Description
1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenylmethyl group and a hydrochloride salt. It is commonly used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride typically involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are meticulously controlled. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been shown to act as an inverse agonist at the cannabinoid receptor type 1 (CB1), binding selectively to this receptor and modulating its activity . This interaction affects various signaling pathways and physiological processes, contributing to its biological effects.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride can be compared with other similar compounds, such as:
1-Bis(4-fluorophenyl)methyl piperazine: This compound shares a similar piperazine core but differs in its substitution pattern.
1-[(3-Fluorophenyl)Methyl]Piperazin-2-One Hydrochloride: This compound has a similar structure but with a different fluorophenyl substitution.
(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride: This compound is another analog with a different substitution on the piperazine ring.
These comparisons highlight the unique structural features and functional properties of this compound, which contribute to its distinct applications and mechanisms of action.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperazin-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZJVCXGNYUGQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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